molecular formula C4H10N4O B12648504 3-Propyl-1,2,3,4-oxatriazolidin-5-imine CAS No. 11069-24-2

3-Propyl-1,2,3,4-oxatriazolidin-5-imine

Cat. No.: B12648504
CAS No.: 11069-24-2
M. Wt: 130.15 g/mol
InChI Key: OULFQQLGERZMBX-UHFFFAOYSA-N
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Description

3-Propyl-1,2,3,4-oxatriazolidin-5-imine is a chemical compound with the molecular formula C4H10N4O. It consists of 19 atoms: 10 hydrogen atoms, 4 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom . This compound is part of the oxatriazolidin family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1,2,3,4-oxatriazolidin-5-imine typically involves the reaction of propylamine with a suitable oxatriazolidin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,2,3,4-oxatriazolidin-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Propyl-1,2,3,4-oxatriazolidin-5-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propyl-1,2,3,4-oxatriazolidin-5-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,2,3,4-oxatriazolidin-5-imine
  • 3-Ethyl-1,2,3,4-oxatriazolidin-5-imine
  • 3-Butyl-1,2,3,4-oxatriazolidin-5-imine

Uniqueness

3-Propyl-1,2,3,4-oxatriazolidin-5-imine is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs. These properties include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

11069-24-2

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

3-propyl-2H-oxatriazol-5-amine

InChI

InChI=1S/C4H10N4O/c1-2-3-8-6-4(5)9-7-8/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

OULFQQLGERZMBX-UHFFFAOYSA-N

Canonical SMILES

CCCN1NOC(=N1)N

Origin of Product

United States

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